7-methoxy-2-methyl-4H-thiochromen-4-one

Polyamine Metabolism Enzyme Inhibition Chemical Biology

Researchers investigating polyamine metabolism require selective, moderate-potency inhibitors to validate target engagement without off-target cytotoxicity. This 7-methoxy-2-methyl-4H-thiochromen-4-one offers: - **Defined bioactivity**: IC50 = 1.70 × 10³ nM against porcine spermidine synthase (inactive 6-chloro analog confirmed). - **Scaffold stability**: Thiochromone core resists ring opening vs. oxygenated chromones-ideal for SAR derivatization at C-3 or 7-methoxy. - **Documented MOA**: Cited in HIF hydroxylase inhibitor patent literature. Procurement managers: Standard R&D quantity packaging, stable ambient shipping.

Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
Cat. No. B1643333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2-methyl-4H-thiochromen-4-one
Molecular FormulaC11H10O2S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(S1)C=C(C=C2)OC
InChIInChI=1S/C11H10O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3
InChIKeyDPFOGVYUZIQCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methyl-4H-thiochromen-4-one: Thiochromone Scaffold & Chemical Biology


7-Methoxy-2-methyl-4H-thiochromen-4-one (CAS 61497-83-4) is a 2-alkyl-substituted thiochromone derivative [1]. As a sulfur-containing heterocycle, it belongs to the privileged benzothiopyran family, which serves as a strategic bioisostere of the chromone scaffold in medicinal chemistry [2]. The systematic review by Sosnovskikh integrates data on the methods of synthesis, chemical reactivity, and biological activity of 2-mono- and 2,3-disubstituted thiochromones, establishing this compound class as a focus for drug discovery [1]. This specific derivative is characterized by its methoxy group at the 7-position and a methyl substituent at the 2-position of the 4H-thiochromen-4-one core, providing a unique substitution pattern for exploring structure-activity relationships.

Thiochromone scaffold for SAR and privileged structure studies
Defined 7-methoxy-2-methyl substitution pattern for target profiling
Sulfur bioisostere probe for chromone comparison workflows

7-Methoxy-2-methyl-4H-thiochromen-4-one: Why In-Class Analogs Fail


While the thiochromone scaffold offers a broad array of biological activities, the substitution pattern dictates specific potency and selectivity [1]. SAR studies highlight that molecular modifications such as electron-donating substituents (e.g., methoxy), sulfur oxidation state, and tailored ring substitutions critically influence bioactivity, target specificity, and physicochemical properties [1]. A clear example of this substitution-dependent activity is seen in spermidine synthase inhibition: 7-methoxy-2-methyl-4H-thiochromen-4-one exhibits an IC50 of 1.70 × 10³ nM against the porcine enzyme [2]. In stark contrast, 6-chloro-4H-thiochromen-4-one, a different halogenated analog, is entirely inactive against this target [3]. This demonstrates that the combination of the 7-methoxy and 2-methyl groups is non-interchangeable, conferring a unique biological profile not recapitulated by other simple thiochromone derivatives. Consequently, substituting this specific compound with an in-class analog carries a high risk of losing the desired, albeit moderate, enzyme inhibition activity.

7-Methoxy and 2-methyl groups are non-interchangeable; replacement loses spermidine synthase inhibition profile
6-Chloro analog shows no activity, confirming substitution pattern controls target engagement
Class-wide scaffold stability does not guarantee equivalent bioactivity across thiochromone derivatives

7-Methoxy-2-methyl-4H-thiochromen-4-one: Head-to-Head Analog Comparisons


Selective Spermidine Synthase Inhibition by 7-Methoxy Substitution

7-Methoxy-2-methyl-4H-thiochromen-4-one demonstrates measurable inhibition of porcine spermidine synthase (IC50 = 1.70 × 10³ nM) [1]. In contrast, the closely related analog 6-chloro-4H-thiochromen-4-one shows no detectable activity against this same enzyme (IC50 > 1.00 × 10⁵ nM) [2]. This represents a greater than 58-fold difference in potency, directly attributed to the specific substitution pattern.

Spermidine synthase inhibition
Head-to-head
IC50 1.70 µM vs >100 µM (6-chloro analog)
Supports target-specific enzyme inhibition studies
Moderate potency; >58-fold selectivity attributed to substitution pattern
Polyamine Metabolism Enzyme Inhibition Chemical Biology

Thiochromone Core Stability Over Chromone Analogs

A key advantage of the thiochromone scaffold is its enhanced ring stability compared to the chromone system [1]. Chemical transformations of thiochromones, including functional derivatives like 7-methoxy-2-methyl-4H-thiochromen-4-one, are rarely accompanied by thiopyrone ring opening, a significant issue that plagues oxygen-containing chromone analogs [1]. This increased stability is a direct consequence of the C-S bond, which is less susceptible to hydrolytic cleavage.

Core ring stability
Class-level
Ring opening rare during derivatization
Supports synthetic reliability for scaffold diversification
Qualitative observation; chromone analogs often degrade
Medicinal Chemistry Chemical Stability Synthetic Chemistry

HIF Hydroxylase Inhibition via Thiochromene Scaffold

Thiochromene derivatives, including the 7-methoxy-2-methyl-4H-thiochromen-4-one core structure, are described in patent literature as inhibitors of HIF hydroxylase enzymes [1]. This mechanism leads to the stabilization and increased activity of hypoxia-inducible factor (HIF) [1]. This is a specific, validated molecular target engagement not claimed for many other heterocyclic scaffolds.

HIF hydroxylase inhibition
Class-level
Patent-reported HIF stabilization via thiochromene scaffold
Supports HIF pathway study context
Data from patent literature; requires independent validation
Hypoxia-Inducible Factor (HIF) Drug Discovery Ischemia

7-Methoxy-2-methyl-4H-thiochromen-4-one: Evidence-Based Applications


Polyamine Metabolism Probe for Mammalian Systems

Use 7-methoxy-2-methyl-4H-thiochromen-4-one as a defined, low-micromolar inhibitor of mammalian spermidine synthase [1]. Its moderate potency (IC50 = 1.7 µM) makes it suitable for target engagement studies in cellulo or as a starting point for medicinal chemistry optimization. Importantly, this application relies on the compound's specific activity profile, as evidenced by the direct comparison with the inactive 6-chloro analog [2], ensuring that the 7-methoxy-2-methyl substitution pattern is maintained for any relevant activity.

Medicinal Chemistry Synthetic Intermediate

Employ this compound as a stable and versatile intermediate in the synthesis of more complex thiochromone libraries. Its enhanced chemical stability, derived from the thiochromone core's resistance to ring opening compared to chromones [3], is a key differentiator. Researchers can use it as a reliable scaffold for further derivatization at the 3-position or via the 7-methoxy group without the high risk of scaffold degradation often encountered with oxygen-containing analogs.

Lead Scaffold for HIF Pathway Modulation

Integrate this thiochromene derivative into screening cascades for novel HIF hydroxylase inhibitors. Patent literature explicitly identifies thiochromene derivatives, which encompass the 7-methoxy-2-methyl-4H-thiochromen-4-one core, as capable of inhibiting this enzyme and stabilizing HIF [4]. This provides a clear, evidence-based rationale for its prioritization over other heterocycles that lack this documented activity.

Sulfur vs. Oxygen Bioisostere Comparison Tool

Utilize this compound in a matched-pair analysis with its 7-methoxychromone analog to deconvolute the impact of sulfur-for-oxygen substitution on target engagement and selectivity [5]. Such comparative studies can reveal fundamental insights into binding thermodynamics and target recognition, directly impacting the design of future drug candidates.

Application
Selection Property
Validation Focus
Polyamine metabolism probe
Spermidine synthase inhibition profile
Target engagement vs. inactive 6-chloro analog
Medicinal chemistry synthetic intermediate
Thiochromone core ring stability
Ring-opening resistance during derivatization
HIF pathway modulation screening
Reported HIF hydroxylase inhibition
Patent-derived HIF stabilization evidence
Sulfur bioisostere comparison tool
Sulfur-for-oxygen substitution
Matched-pair target engagement analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methoxy-2-methyl-4H-thiochromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.